An In-Depth Technical Guide to the Physicochemical Properties of Flavin Adenine Dinucleotide (FAD) Disodium Salt
An In-Depth Technical Guide to the Physicochemical Properties of Flavin Adenine Dinucleotide (FAD) Disodium Salt
Introduction: The Central Role of FAD in Redox Biology
Flavin adenine dinucleotide (FAD) is a cornerstone of cellular metabolism, a redox-active coenzyme essential for a vast array of enzymatic reactions.[1][2] As a prosthetic group for a class of enzymes known as flavoproteins, FAD is indispensable for critical biochemical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the electron transport chain.[3] In these roles, FAD acts as a crucial electron carrier, cycling between its oxidized (FAD), semiquinone (FADH•), and fully reduced (FADH₂) forms. The disodium salt of FAD is a commonly utilized form in research and development due to its enhanced stability and solubility in aqueous solutions, making it an invaluable tool for researchers, scientists, and drug development professionals.[2] This guide provides a comprehensive overview of the core physicochemical properties of FAD disodium salt, offering both technical data and practical experimental protocols for its characterization. This information is vital for its effective use in biochemical assays, drug formulation, and studies of metabolic disorders and mitochondrial diseases.[2]
Molecular Structure and Composition
FAD disodium salt is comprised of a flavin mononucleotide (FMN) moiety linked to an adenosine monophosphate (AMP) molecule through a pyrophosphate bond. The flavin component, also known as riboflavin or vitamin B2, is responsible for the molecule's redox activity and its characteristic yellow-orange color.[4]
Key Structural Features:
-
Isoalloxazine Ring: The tricyclic ring system of the flavin moiety is the redox-active center of the molecule.
-
Ribityl Chain: A five-carbon sugar alcohol that links the isoalloxazine ring to the phosphate group.
-
Pyrophosphate Bridge: Connects the FMN and AMP components.
-
Adenosine Moiety: Composed of adenine and a ribose sugar.
-
Disodium Salt: The two sodium ions neutralize the negative charges on the phosphate groups, enhancing the compound's stability and solubility.
FAD disodium salt is often supplied as a hydrate, meaning it incorporates a variable number of water molecules into its crystalline structure.[2][5] This is an important consideration when preparing solutions of a specific molar concentration, as the molecular weight will vary depending on the degree of hydration.
| Property | Value | Source(s) |
| Chemical Formula (Anhydrous) | C₂₇H₃₁N₉Na₂O₁₅P₂ | [1][6] |
| Molecular Weight (Anhydrous) | 829.52 g/mol | [1][5][6] |
| Chemical Formula (Hydrate) | C₂₇H₃₁N₉Na₂O₁₅P₂ · xH₂O | [2][5] |
| Molecular Weight (Hydrate) | 847.5 g/mol (example with one water molecule) | [7] |
| Appearance | Yellow to orange-brown powder | [2][4][8] |
| CAS Number | 84366-81-4 | [2][9] |
Solubility and Solution Preparation
The disodium salt form of FAD confers excellent solubility in aqueous solutions.[1][10] This property is critical for its use in a wide range of biochemical and cellular studies.
| Solvent | Solubility | Notes | Source(s) |
| Water | ≥ 50 mg/mL | Solutions are clear and range from slightly orange to deep orange. | [1][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [11] |
| Dimethyl Sulfoxide (DMSO) | Approximately 5 mg/mL | [12] |
Expert Insight: The hygroscopic nature of FAD disodium salt powder means it can readily absorb moisture from the atmosphere.[4] For accurate concentration calculations, it is crucial to account for the water content, which is often specified by the supplier (e.g., <10% by Karl Fischer titration).[1] When preparing stock solutions, it is advisable to use an inert gas to purge the solvent to minimize oxidation.[11]
Experimental Protocol: Preparation of an Aqueous FAD Stock Solution
This protocol outlines the steps for preparing a standard aqueous stock solution of FAD disodium salt.
Materials:
-
Flavin adenine dinucleotide disodium salt hydrate
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
Procedure:
-
Determine the Mass: Based on the desired concentration and volume, calculate the required mass of FAD disodium salt. Remember to account for the water content as specified on the certificate of analysis.
-
Weighing: Accurately weigh the calculated mass of the FAD disodium salt powder using an analytical balance.
-
Dissolution: Transfer the powder to a volumetric flask. Add a portion of the high-purity water (approximately 70-80% of the final volume) and gently swirl to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.
-
Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final volume with high-purity water. Ensure the meniscus is aligned with the calibration mark on the flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a light-protected container at -20°C or -80°C for long-term stability.[8][12] For daily use, an aliquot can be kept at 4°C for a limited time.[1] Avoid repeated freeze-thaw cycles.[12]
Caption: Workflow for preparing FAD disodium salt stock solution.
Stability: Influence of pH, Temperature, and Light
The stability of FAD disodium salt is a critical factor for ensuring the reliability and reproducibility of experimental results. It is sensitive to pH, temperature, and light.
-
pH: The pH of a 1% solution in water is typically between 5.5 and 6.5.[1] While stable in this range, extreme pH values can lead to hydrolysis of the pyrophosphate bond or degradation of the isoalloxazine ring.
-
Temperature: For long-term storage, temperatures of -20°C are recommended to minimize degradation.[8][11] Some suppliers suggest storage at 4°C for shorter periods.[1] It is important to avoid heat as it can accelerate decomposition.
-
Light: FAD is light-sensitive.[1] Exposure to light, particularly in the UV and blue regions of the spectrum, can lead to photodegradation. Therefore, solutions should always be stored in amber vials or other light-blocking containers.
Trustworthiness Insight: To ensure the integrity of your FAD solutions, it is best practice to prepare fresh working solutions from a frozen stock for each experiment. The stability of aqueous solutions at room temperature is limited, and they are not recommended for storage for more than a day.[11]
Spectral Properties: A Window into Redox State
The distinct spectral properties of FAD provide a powerful tool for its quantification and for monitoring its redox state in enzymatic reactions.
UV-Visible Absorption Spectroscopy
The oxidized form of FAD exhibits a characteristic UV-visible absorption spectrum with two main peaks in the visible and near-UV regions, originating from the isoalloxazine ring.[13]
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Source(s) |
| ~450 nm | 11,300 M⁻¹cm⁻¹ | [14][15] |
| ~375 nm | - | [11][13] |
| ~265 nm | - | [11] |
Expertise & Experience: The absorbance at 450 nm is most commonly used for the quantification of FAD.[14][15] Upon reduction to FADH₂, these characteristic peaks in the visible region disappear, providing a convenient method to monitor the progress of flavoprotein-catalyzed reactions spectrophotometrically.
Experimental Protocol: Quantification of FAD by UV-Visible Spectrophotometry
This protocol describes how to determine the concentration of an FAD solution using its molar extinction coefficient.
Materials:
-
FAD solution of unknown concentration
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Buffer solution (the same as the FAD solvent)
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 450 nm.
-
Blanking: Fill a cuvette with the buffer solution used to dissolve the FAD. Place it in the spectrophotometer and zero the absorbance.
-
Measurement: Empty the cuvette, rinse it with the FAD solution, and then fill it with the FAD solution. Place the cuvette in the spectrophotometer and record the absorbance at 450 nm.
-
Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = Absorbance / (ε × path length)
-
Where ε = 11,300 M⁻¹cm⁻¹ and the path length is typically 1 cm.
-
Caption: Workflow for FAD quantification by spectrophotometry.
Fluorescence Spectroscopy
Unbound, oxidized FAD is fluorescent, with an excitation maximum around 450 nm and an emission maximum around 520-530 nm.[15][16][17] This fluorescence is often quenched upon binding to a protein, a property that can be exploited to study protein-ligand interactions. The fluorescence lifetime of FAD can also be a sensitive reporter of its local environment. Interestingly, while the fluorescence lifetime of FAD in solution is independent of pH in the range of 5 to 9, in a cellular environment, it has been observed to decrease with increasing intracellular pH.[17][18]
Electrochemical Properties: The Heart of Redox Catalysis
The electrochemical properties of FAD are fundamental to its role as an electron carrier. The formal redox potential (E°') of the FAD/FADH₂ couple is a key determinant of its ability to participate in specific redox reactions.
-
Formal Redox Potential (E°'): At pH 7, the formal potential for the two-electron transfer process of FAD is approximately -0.206 V to -0.219 V versus the Normal Hydrogen Electrode (NHE).[19] This potential can be significantly modulated by the protein environment in flavoenzymes, allowing them to catalyze a wide range of redox reactions.
Expertise & Experience: The electrochemical behavior of FAD can be investigated using techniques such as cyclic voltammetry.[19] Such studies reveal that FAD undergoes a two-electron transfer process, although under certain conditions, two overlapping one-electron steps can be observed.[19]
Applications in Research and Drug Development
The well-characterized physicochemical properties of FAD disodium salt make it a versatile tool in various scientific disciplines:
-
Biochemical and Enzymatic Assays: It serves as a crucial cofactor in in vitro assays involving flavoproteins, such as succinate dehydrogenase and α-ketoglutarate dehydrogenase.[1]
-
Redox Biology: It is used in studies of mitochondrial function, oxidative stress, and electron transport chain kinetics.[1]
-
Drug Discovery and Development: FAD is a target for the development of novel therapeutics for metabolic disorders and is used in the formulation and testing of drugs.[2]
-
Cellular and Molecular Biology: It is employed in studies of cellular signaling, energy metabolism, and apoptosis.[2]
-
Diagnostics: FAD is utilized in diagnostic assays for metabolic and genetic disorders.[2]
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of FAD disodium salt.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection).[9][20] Minimize dust generation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9][20] The recommended storage temperature is -20°C.[8][9]
Conclusion
Flavin adenine dinucleotide disodium salt is a fundamentally important molecule in life sciences research. A thorough understanding of its physicochemical properties—from its molecular structure and solubility to its spectral and electrochemical characteristics—is essential for its effective and reliable application. By adhering to the principles and protocols outlined in this guide, researchers can harness the full potential of this vital coenzyme to advance our understanding of biological systems and to develop new therapeutic interventions.
References
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Louie, T. M., Louie, A. S., & Gopishetty, S. (2015). The Role of Remote Flavin Adenine Dinucleotide Pieces in the Oxidative Decarboxylation Catalyzed by Salicylate Hydroxylase. International journal of molecular sciences, 16(12), 28243–28254. [Link]
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ResearchGate. How to quantify FAD in biological samples? [Link]
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